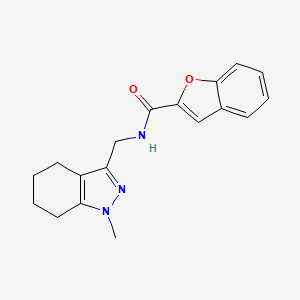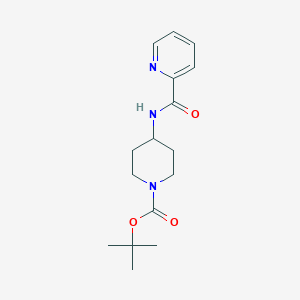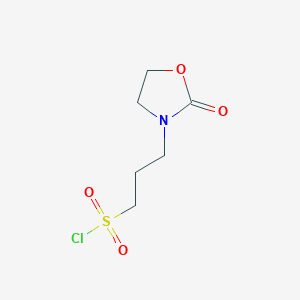![molecular formula C25H28N6O3S B2984215 Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1113103-88-0](/img/structure/B2984215.png)
Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the piperazine ring is a common structural motif found in pharmaceuticals and can be incorporated into biologically active compounds through a Mannich reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the specific functional groups present. These properties could be analyzed using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities Research has shown that compounds structurally related to Methyl 3-benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate demonstrate significant antimicrobial properties. For instance, novel triazole derivatives have been synthesized and found to possess moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007). Another study synthesized fluoroquinolone-based 4-thiazolidinones, which were evaluated for antifungal and antibacterial activities, establishing their potential as antimicrobial agents (Patel & Patel, 2010).
Anti-Inflammatory and Analgesic Activities Several novel compounds, including those derived from visnaginone and khellinone, have been synthesized and shown to have significant anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 enzymes, providing a basis for their use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Receptor Affinity and PET Radiotracers Development Research into compounds with high affinity for σ2 receptors has led to the identification of hybrid structures that show promise as PET radiotracers for tumor diagnosis. These compounds exhibit excellent selectivity and affinity, although some challenges, such as interaction with P-gp, which may limit their use, have been identified (Abate et al., 2011). Furthermore, derivatives containing environment-sensitive fluorescent moieties have been synthesized for potential use in visualizing 5-HT1A receptors overexpressed in CHO cells (Lacivita et al., 2009).
Synthesis and Characterization Several studies have focused on the synthesis and characterization of novel quinolone and quinoline-2-carboxylic acid derivatives. These efforts have led to the development of potent 5HT1B antagonists, highlighting the versatility of these compounds in drug development and their potential therapeutic applications (Horchler et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-[1-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-17(2)15-26-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)27-28-25(31)35-16-22(33)29(3)18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMJCISDUPNQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[[4-(1,1-Dioxothiazinan-2-yl)benzoyl]amino]benzamide](/img/structure/B2984132.png)


![N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2984139.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1-methylpyrazole-4-carboxylic acid](/img/structure/B2984142.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2984145.png)
![3-benzyl-8-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2984149.png)
![N-(1-cyanocyclohexyl)-2-[(3-ethynylphenyl)amino]acetamide](/img/structure/B2984150.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-isopentylacetamide](/img/structure/B2984152.png)


![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B2984155.png)
